Calvatic acid (CAS 54723-08-9) is a naturally derived antibiotic and a benchmark arylazoxycyanide compound characterized by its distinct 4-(cyano-NNO-azoxy)benzoic acid structure[1]. In procurement and industrial research, it is primarily utilized as a highly specific reference standard, a starting material for synthesizing agricultural fungicides, and a specialized structural scaffold for enzyme inhibitors and antimicrobial agents [2]. Its specific physicochemical profile, including an acidic proton and a highly reactive cyano-NNO-azoxy pharmacophore, makes it a critical baseline material for advanced chemoinformatics and drug discovery workflows targeting resistant biological pathways [1].
Substituting calvatic acid with generic benzoic acid derivatives or alternative azoxy structural classes (such as azoxysulfones or carbamoyl azoxy compounds) routinely fails in application-critical performance[1]. The specific cyano-NNO-azoxy pharmacophore is strictly required for its distinct 4e⁻/4H⁺ electrochemical reduction profile and its irreversible, stoichiometric enzyme inhibition [2]. Furthermore, standard broad-spectrum antibiotics like metronidazole cannot serve as functional equivalents in assay development for resistant strains, as calvatic acid operates via a distinct, non-cross-resistant pathway that bypasses typical microbial efflux or enzymatic degradation mechanisms[3].
In comparative antimicrobial assays, calvatic acid demonstrates high quantitative potency against resistant bacterial strains, achieving a Minimum Inhibitory Concentration (MIC) of 0.016 µg/mL against Helicobacter pylori [1]. In contrast, standard baseline therapies such as metronidazole face severe resistance hurdles, often requiring MICs > 8 µg/mL for resistant clinical isolates[1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against H. pylori |
| Target Compound Data | 0.016 µg/mL |
| Comparator Or Baseline | Metronidazole (MIC > 8 µg/mL for resistant strains) |
| Quantified Difference | >500-fold lower MIC against targeted resistant strains |
| Conditions | In vitro H. pylori susceptibility assays |
Validates the procurement of calvatic acid as a primary scaffold for developing treatments against metronidazole-resistant bacterial strains.
Calvatic acid functions as a highly precise, irreversible inhibitor of human placenta glutathione transferase (GST) P1-1. Kinetic studies reveal that exactly 1 mol of calvatic acid inactivates 1 mol of GST P1-1, forming a stable complex [1]. Conversely, its highly reactive diazocyanide analogue requires 2 mol to inactivate 1 mol of the same enzyme, reacting via a transient, less predictable intermediate [1].
| Evidence Dimension | GST P1-1 Inactivation Stoichiometry |
| Target Compound Data | 1:1 stoichiometric inactivation (1 mol inhibitor per 1 mol enzyme) |
| Comparator Or Baseline | Diazocyanide analogue (requires 2 mol inhibitor per 1 mol enzyme) |
| Quantified Difference | 100% improvement in stoichiometric efficiency |
| Conditions | pH 7.0 at 30.0 °C, varying molar ratios of inhibitor/GST P1-1 |
Ensures precise, stoichiometric control in biochemical assays and structural studies, preventing the unpredictable off-target effects seen with highly reactive intermediates.
The cyano-NNO-azoxy group of calvatic acid is essential for its biological activity. When evaluating structural analogs against 20 H. pylori strains, compounds retaining the azoxycyanide core remained consistently active [1]. In direct contrast, substituting the cyano group with a sulfonyl group (azoxysulfone derivatives) resulted in completely inactive compounds across all tested strains[1].
| Evidence Dimension | Broad-spectrum antibacterial efficacy retention |
| Target Compound Data | Consistently active against all 20 tested H. pylori strains |
| Comparator Or Baseline | Azoxysulfone derivative (completely inactive against all 20 strains) |
| Quantified Difference | Absolute loss of antimicrobial activity upon functional group substitution |
| Conditions | Minimum inhibitory concentration assays against 20 H. pylori strains |
Dictates precursor selection for agrochemical and pharmaceutical libraries; substituting the cyano group with a generic sulfonyl group completely abolishes target activity.
In protic media, calvatic acid exhibits a highly stable and distinct 4e⁻/4H⁺ reduction wave that generates a hydrazo derivative, with the intermediacy of the azo compound clearly recognized in voltammetric comparisons[1]. In contrast, structurally related carbamoyl azoxy derivatives display an irreversible wave at low scan rates, indicative of an unstable anion-radical prone to coupled chemical reactions [1].
| Evidence Dimension | Voltammetric reduction behavior |
| Target Compound Data | Stable 4e⁻/4H⁺ reduction wave with reversible azo intermediate |
| Comparator Or Baseline | Carbamoyl azoxy derivatives (irreversible wave, unstable anion-radical) |
| Quantified Difference | Transition from an unstable, irreversible radical to a stable 4-electron reduction pathway |
| Conditions | Cyclic voltammetry in protic media (aqueous/ethanolic phosphate buffer, pH 6.9) |
Critical for researchers designing electrochemical biosensors or conducting redox-based drug metabolism studies, where intermediate stability is strictly required.
Serving as a primary structural scaffold for synthesizing derivatives targeting metronidazole-resistant H. pylori and other multidrug-resistant pathogens, directly leveraging its 0.016 µg/mL MIC profile [1].
Used as a stoichiometric, 1:1 irreversible inhibitor for mapping the active site of human placenta GST P1-1 in biochemical and structural biology studies, avoiding the instability of diazocyanide intermediates [2].
Utilized as a redox-active reference compound in protic media due to its stable 4e⁻/4H⁺ reduction profile, allowing for precise calibration of electrochemical analytical devices [3].
Procured as a benchmark starting material for the synthesis of arylazoxycyanide-based agricultural fungicides, where the azoxycyanide core is strictly required for efficacy compared to inactive azoxysulfone analogs [4].